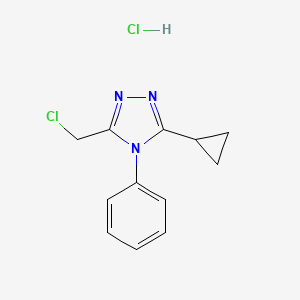

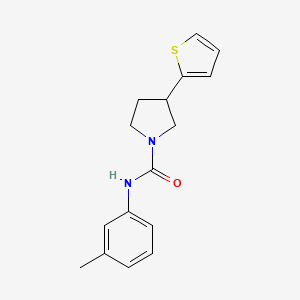

![molecular formula C17H27ClN2O3 B2731235 1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol CAS No. 1052538-16-5](/img/structure/B2731235.png)

1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a bis(2-hydroxyethyl)amino group and a propan-2-ol group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, the bis(2-hydroxyethyl)amino group, and the propan-2-ol group would all contribute to its overall structure .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple hydroxyl (-OH) groups could make the compound polar and capable of forming hydrogen bonds .科学的研究の応用

Structural and Spectroscopic Investigation

A study focused on Schiff base derivatives, including compounds structurally related to the query compound. These derivatives demonstrated unique crystal structures and polymeric frameworks supported by hydrogen bonds, with their equilibrium structure and electronic properties thoroughly analyzed via density functional theory (DFT). The research also included FT-IR, FT-Raman, and UV-VIS spectroscopic analysis, affirming the presence of hydrogen bonds in these compounds (Khalid et al., 2018).

Polymerization and Copolymer Synthesis

Another study explored the use of aminoalcohols as initiators for the ring-opening polymerization of 2-methyl-N-tosyl aziridine, demonstrating the potential of such compounds in creating telechelic and block copolymers. This work highlights the tolerance of the polymerization process to nonprotected hydroxyl groups and showcases the control over molar masses and chain-end fidelity (Bakkali-Hassani et al., 2018).

Enzyme Inhibitory Activities

Research into pyrazole-based heterocyclic compounds, including those with structural similarities to the query chemical, revealed selective inhibitory activities against various enzymes. This study underscores the potential therapeutic applications of such compounds in addressing enzyme-related disorders (Harit et al., 2012).

Phase Transition in Aqueous Media

The synthesis and study of methacrylic monomers containing tertiary amine functional groups were described, with a focus on their controlled polymerization and the unique phase transitions of the resulting homopolymers in aqueous solutions. This research points to the application of such compounds in developing responsive materials (Yu & Lowe, 2009).

Zinc Complexes in Hydrolysis

A study synthesized new binucleating ligands featuring hydroxytrimethylene linkers, forming zinc complexes that were investigated for their activity in hydrolyzing tris(p-nitrophenyl)phosphate. This work contributes to understanding the catalytic roles of zinc complexes in hydrolytic reactions (Mochizuki et al., 2009).

特性

IUPAC Name |

1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3.ClH/c1-13-14(2)19(17-6-4-3-5-16(13)17)12-15(22)11-18(7-9-20)8-10-21;/h3-6,15,20-22H,7-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTNUPPMQQLROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CN(CCO)CCO)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24785513 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

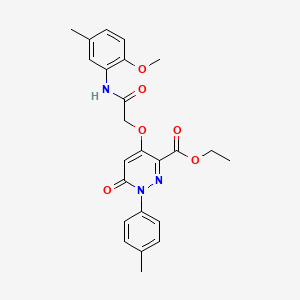

![N-{[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2731152.png)

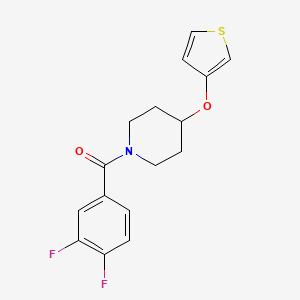

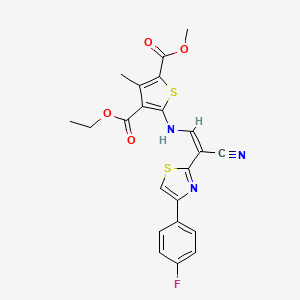

![(E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2731153.png)

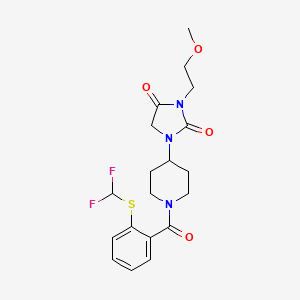

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2731159.png)

![4-(3,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2731169.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide](/img/no-structure.png)

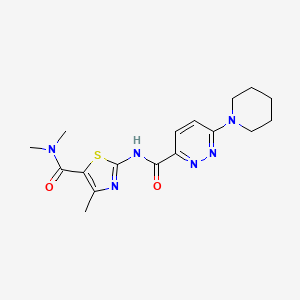

![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2731174.png)